molecular formula C6H3BrF2N2O3 B12975379 2-Bromo-3-(difluoromethoxy)-5-nitropyridine

2-Bromo-3-(difluoromethoxy)-5-nitropyridine

Cat. No.: B12975379
M. Wt: 269.00 g/mol
InChI Key: JRZZBJUJTQWOJT-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethoxy)-5-nitropyridine: is a chemical compound with the molecular formula C6H3BrF2NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of bromine, difluoromethoxy, and nitro groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(difluoromethoxy)-5-nitropyridine typically involves multiple steps, starting from commercially available pyridine derivatives. One common synthetic route includes:

    Bromination: Introduction of a bromine atom at the 2-position of the pyridine ring using bromine or a brominating agent.

    Difluoromethoxylation: Introduction of the difluoromethoxy group at the 3-position, often achieved through nucleophilic substitution reactions.

    Nitration: Introduction of the nitro group at the 5-position using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(difluoromethoxy)-5-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 2-Bromo-3-(difluoromethoxy)-5-aminopyridine.

    Oxidation: Formation of oxidized derivatives of the difluoromethoxy group.

Scientific Research Applications

2-Bromo-3-(difluoromethoxy)-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the difluoromethoxy group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(difluoromethoxy)-6-iodopyridine: Similar structure but with an iodine atom instead of a nitro group.

    2-Bromo-3-(difluoromethoxy)-5-fluoropyridine: Similar structure but with a fluorine atom instead of a nitro group.

    2-Bromo-3-(difluoromethoxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

2-Bromo-3-(difluoromethoxy)-5-nitropyridine is unique due to the combination of bromine, difluoromethoxy, and nitro groups on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H3BrF2N2O3

Molecular Weight

269.00 g/mol

IUPAC Name

2-bromo-3-(difluoromethoxy)-5-nitropyridine

InChI

InChI=1S/C6H3BrF2N2O3/c7-5-4(14-6(8)9)1-3(2-10-5)11(12)13/h1-2,6H

InChI Key

JRZZBJUJTQWOJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)Br)[N+](=O)[O-]

Origin of Product

United States

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